molecular formula C8H5NO2 B3040387 (Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile CAS No. 197850-01-4

(Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile

Cat. No.: B3040387
CAS No.: 197850-01-4
M. Wt: 147.13 g/mol
InChI Key: ZDACVGXCCPUBBA-DAXSKMNVSA-N
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Description

(Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile is an organic compound characterized by the presence of a furan ring, a formyl group, and a nitrile group

Mechanism of Action

Biochemical Pathways

It is known that similar compounds have been used in the synthesis of antitumor agents . This suggests that “(Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile” may also have potential applications in cancer treatment.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently unknown. These properties are crucial for understanding the bioavailability of the compound, and further studies are needed to determine these characteristics .

Result of Action

Similar compounds have shown potential antitumor activity , suggesting that this compound may also have effects at the cellular level.

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile typically involves the reaction of furan-2-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 2-formyl-3-(furan-2-yl)prop-2-enoic acid.

    Reduction: 2-formyl-3-(furan-2-yl)prop-2-enamine.

    Substitution: 5-bromo-2-formyl-3-(furan-2-yl)prop-2-enenitrile.

Scientific Research Applications

Chemistry

(Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology

In biological research, this compound is investigated for its potential as a fluorescent probe for detecting metal ions and other analytes. Its unique structure allows it to interact selectively with specific biological targets .

Medicine

Research has shown that derivatives of this compound exhibit antitumor activity. These derivatives are being explored as potential anticancer agents due to their ability to inhibit the growth of cancer cells .

Industry

In the industrial sector, this compound is used in the development of new materials with specific optical and electronic properties. Its derivatives are studied for applications in optoelectronic devices and sensors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile stands out due to its unique combination of a furan ring, formyl group, and nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to act as a fluorescent probe and its potential antitumor properties further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

(Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4,6H/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDACVGXCCPUBBA-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C=O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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